molecular formula C13H27N3O B1464320 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide CAS No. 1306229-68-4

2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide

Cat. No.: B1464320
CAS No.: 1306229-68-4
M. Wt: 241.37 g/mol
InChI Key: JMXFJMLOFYSUSF-UHFFFAOYSA-N
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Description

2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The 3-aminopiperidine moiety is a recognized structural feature in the design of bioactive molecules and has been incorporated into compounds investigated for modulating various biological targets . For instance, derivatives of 3-aminopiperidine have been explored as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) , and have been utilized in the synthesis of peptide analogues to study bacterial proteases . This specific acetamide derivative, with its diisopropylamide group, may be of value as a synthetic intermediate or as a scaffold for further chemical elaboration in drug discovery efforts. Researchers may employ this compound in the development of novel pharmacological tools or potential therapeutic agents, leveraging the piperidine ring's ability to contribute to molecular recognition and binding interactions. This product is strictly for research purposes in a laboratory setting.

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-10(2)16(11(3)4)13(17)9-15-7-5-6-12(14)8-15/h10-12H,5-9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXFJMLOFYSUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization and Amino Group Introduction

One common approach initiates from a protected piperidine derivative such as N-Boc-piperidin-4-yl carbamate. The Boc group protects the amine during subsequent reactions. N-alkylation reactions are performed in the presence of bases like potassium carbonate (K2CO3) in solvents such as acetonitrile, enabling the introduction of substituents on the piperidine nitrogen.

For example, the synthesis of aminopiperidine intermediates involves:

  • N-alkylation of Boc-protected piperidine with suitable alkyl halides or amines.
  • Deprotection of the Boc group using trifluoroacetic acid (TFA) to yield the free amine.

Acetamide Formation with N,N-bis(propan-2-yl) Substitution

The acetamide moiety bearing two isopropyl groups on the nitrogen is typically introduced via amidation reactions. This step can be achieved by reacting the appropriate amine with an acyl chloride or activated carboxylic acid derivative bearing the bis(propan-2-yl) substitution.

General amidation procedures include:

  • Activation of carboxylic acid derivatives using coupling reagents such as 1,1’-carbonyldiimidazole (CDI) or carbodiimides (e.g., EDC) in the presence of bases like DIPEA.
  • Reaction with the amine intermediate to form the amide bond.
  • Purification of the amide product.

Use of Protective Groups and Deprotection

Protecting groups such as Boc are employed to prevent unwanted side reactions involving amines during multi-step synthesis. After key transformations, Boc groups are removed using acidic conditions (e.g., TFA) to liberate the free amine functionality.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 N-alkylation of Boc-piperidine Boc-piperidine, alkyl halide, K2CO3, acetonitrile Protected aminopiperidine intermediate
2 Boc deprotection TFA Free aminopiperidine
3 Amidation Acyl chloride or activated acid, CDI or EDC, DIPEA Formation of N,N-bis(propan-2-yl)acetamide moiety
4 Purification Chromatography or recrystallization Pure target compound

Literature Examples and Research Findings

  • In a study focused on aminopiperidine derivatives, N-alkylation of Boc-protected piperidine was successfully carried out in a suspension of potassium carbonate in acetonitrile, yielding intermediates in 19–69% yield. Subsequent Boc deprotection with TFA gave free amines quantitatively.
  • Amidation reactions using CDI and benzoic acid derivatives furnished amide-linked compounds in yields ranging from 77% to 99%.
  • Reductive amination and other functional group transformations have been applied to diversify the aminopiperidine scaffold, demonstrating the versatility of the synthetic approach.
  • Protective group strategies are critical for maintaining the integrity of amino functionalities during multi-step synthesis.

Analytical Data and Characterization

Typical characterization methods for intermediates and final products include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Elemental analysis and melting point determination for physical characterization.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Boc-protected piperidine, alkyl halides, acyl chlorides
Solvents Acetonitrile, dichloromethane, trifluoroacetic acid
Bases Potassium carbonate, DIPEA
Coupling reagents CDI, EDC
Reaction temperatures Room temperature to reflux
Yields 19–99% depending on step and substrate
Purification methods Chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The acetamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide serves as a valuable building block in the development of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity, selectivity, and metabolic stability.

Case Study: Menin–MLL Inhibitors

A significant application of this compound is in the development of inhibitors targeting the menin–MLL (mixed lineage leukemia) interaction. Research has demonstrated that compounds derived from this compound can effectively inhibit this protein-protein interaction, which is crucial in certain leukemias. For instance, a study reported that structural modifications on the aminopiperidine linker improved the potency and selectivity of these inhibitors against MLL leukemia cells .

Neuroscience Research

The compound's structural analogs have been investigated for their potential neuroprotective effects. Aminopiperidine derivatives are known to interact with various neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases or mood disorders.

Case Study: Neuroprotective Properties

A study exploring the neuroprotective effects of aminopiperidine derivatives indicated that modifications similar to those found in this compound can enhance neurotrophic factor signaling pathways, which are critical for neuronal survival and repair .

Drug Development

The compound's ability to act as a versatile scaffold for drug design is notable. Its derivatives have been synthesized and tested for various pharmacological activities, including anti-cancer and anti-inflammatory properties.

Case Study: Anti-Cancer Activity

Research has shown that specific derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. These studies emphasize the importance of structural optimization to enhance efficacy while minimizing off-target effects .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryBuilding block for drug developmentPotent inhibitors for menin–MLL interactions
Neuroscience ResearchPotential neuroprotective effectsEnhances neurotrophic signaling
Drug DevelopmentScaffold for anti-cancer and anti-inflammatory drugsCytotoxic effects against various cancer cell lines

Mechanism of Action

The mechanism of action of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide, highlighting substituent variations and their implications:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3-Aminopiperidin-1-yl C13H25N3O 239.36 g/mol* Hypothesized enhanced solubility and bioactivity due to amine group. -
2-([1,1′-Biphenyl]-4-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide Biphenyl-4-yl, oxo C20H23NO2 309.39 g/mol Photoreactive in solution; crystallizes in chiral space group P212121. Exhibits solid-state stability due to biphenyl group .
2-{3-Methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide Triazolopyrimidinyl, oxo C13H20N6O2 292.34 g/mol Likely bioactive; triazolopyrimidine core may confer kinase inhibition or antiviral activity .
2-[(3,4-Dichlorophenyl)sulfonyl]-N,N-bis(propan-2-yl)acetamide 3,4-Dichlorophenylsulfonyl C14H19Cl2NO3S 352.27 g/mol Sulfonyl group enhances electron-withdrawing effects; potential use in sulfonamide-based therapeutics .
N,N-Diisopropylacetamide Acetyl (no additional substituent) C8H17NO 143.23 g/mol Baseline lipophilicity; solvent or intermediate in organic synthesis .

*Calculated based on assumed formula (C13H25N3O).

Key Observations:

This contrasts with the biphenyl substituent in , which increases hydrophobicity and stabilizes crystal packing . Triazolopyrimidinyl and sulfonyl groups () may enhance binding to enzymes or receptors through π-π stacking or electrostatic interactions, respectively.

Photoreactivity: The biphenyl-containing analog in is photoreactive in solution but inert in the crystalline state, suggesting steric hindrance in the solid phase. The target compound’s 3-aminopiperidine group might alter photoreactivity due to conformational flexibility or hydrogen-bonding networks.

Synthetic Accessibility: N,N-Diisopropylacetamide derivatives are typically synthesized via nucleophilic acyl substitution (e.g., reacting isopropylamine with acetyl chloride) . The 3-aminopiperidine analog could be synthesized similarly, using 3-aminopiperidine as the nucleophile.

Biological Activity

2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide, with the CAS number 1306229-68-4, is a synthetic organic compound featuring a piperidine ring substituted with an amino group and an acetamide moiety. Its molecular formula is C13H27N3OC_{13}H_{27}N_{3}O and it has a molecular weight of 241.37 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist , modulating the activity of these targets and influencing numerous biological pathways. The specific mechanism can vary based on the biological context in which the compound is applied.

Pharmacological Applications

Research indicates that this compound could serve as a building block in the synthesis of pharmaceutical agents with therapeutic effects. Some potential applications include:

  • Cancer Therapy : Compounds similar to this compound have been explored for their anticancer properties, showing cytotoxic effects against various cancer cell lines .
  • Neurological Disorders : The compound may also interact with cholinergic systems, suggesting potential applications in treating conditions like Alzheimer’s disease. For example, derivatives of piperidine structures have been shown to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the brain .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research into related piperidine derivatives has demonstrated that structural changes can significantly affect their pharmacological profiles, including receptor affinity and metabolic stability .

Case Study: Anticancer Activity

A notable study investigated the anticancer potential of piperidine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutic agents like bleomycin. This suggests that further exploration of this compound's analogs could yield effective cancer therapeutics .

Metabolic Stability

Another research focus has been on the metabolic stability of aminopiperidine compounds. In vitro studies showed that several derivatives maintained high metabolic stability in liver microsomes from both rats and humans. This characteristic is vital for developing drugs with prolonged action and reduced toxicity .

PropertyValue
IUPAC Name2-(3-aminopiperidin-1-yl)-N,N-di(propan-2-yl)acetamide
CAS Number1306229-68-4
Molecular FormulaC₁₃H₂₇N₃O
Molecular Weight241.37 g/mol

Biological Activity Summary

Activity AreaFindings
Cancer TherapyExhibits cytotoxicity against tumor cells
Neurological EffectsPotential cholinesterase inhibition
Metabolic StabilityHigh stability in liver microsomes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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